

# ER degrader 4 mechanism of action

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Compound of Interest		
Compound Name:	ER degrader 4	
Cat. No.:	B12406912	Get Quote

An In-depth Technical Guide on the Core Mechanism of Action of ER Degrader 4

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target.[1] Endocrine therapies have been the standard of care, but resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[2] A new generation of therapeutic agents, selective estrogen receptor degraders (SERDs), aim to overcome this resistance by not just blocking ERα signaling but by eliminating the receptor protein entirely. This guide focuses on the mechanism of action of a specific molecule, **ER degrader 4**, and the broader class of Proteolysis Targeting Chimera (PROTAC) ER degraders.

### ER degrader 4 (Compound 22h)

**ER degrader 4** is a selective and orally active estrogen receptor degrader with demonstrated anti-tumor activity.[3]

### **Mechanism of Action**

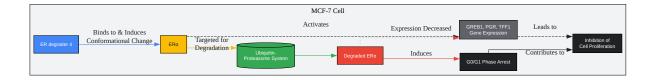
**ER degrader 4** induces the degradation of the estrogen receptor in a dose-dependent manner. [3] By eliminating the ER $\alpha$  protein, it inhibits the proliferation of ER-positive breast cancer cells and arrests them in the G0/G1 phase of the cell cycle.[3] This leads to a downstream decrease



in the expression of ER $\alpha$  target genes such as GREB1, PGR, and TFF1. The degradation of ER $\alpha$  is mediated through the ubiquitin-proteasome system.

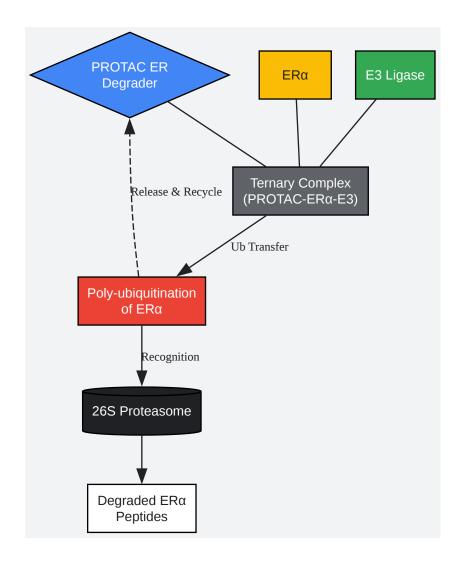
## **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway for **ER degrader 4**.









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## References

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